![molecular formula C10H18Si B14719005 Silane, bicyclo[2.2.1]hept-5-en-2-yltrimethyl- CAS No. 17985-13-6](/img/structure/B14719005.png)
Silane, bicyclo[2.2.1]hept-5-en-2-yltrimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Silane, bicyclo[2.2.1]hept-5-en-2-yltrimethyl- typically involves the hydrosilylation of norbornene with triethoxysilane. The reaction is catalyzed by platinum-based catalysts such as Karstedt’s catalyst. The reaction conditions generally include a temperature range of 60-80°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The product is then purified through distillation or chromatography to remove any unreacted starting materials and by-products.
Análisis De Reacciones Químicas
Types of Reactions
Silane, bicyclo[2.2.1]hept-5-en-2-yltrimethyl- undergoes various chemical reactions, including:
Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.
Reduction: The compound can be reduced to form silanes with different substituents.
Substitution: The ethoxy groups can be substituted with other functional groups such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reaction is typically carried out at room temperature.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Substitution reactions often require the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Various silanes with different substituents.
Substitution: Silanes with new functional groups replacing the ethoxy groups.
Aplicaciones Científicas De Investigación
Silane, bicyclo[2.2.1]hept-5-en-2-yltrimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: Employed in the modification of biomolecules and surfaces for bio-conjugation and immobilization.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of advanced materials such as coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.
Mecanismo De Acción
The mechanism by which Silane, bicyclo[2.2.1]hept-5-en-2-yltrimethyl- exerts its effects involves the formation of strong silicon-oxygen bonds. The silicon atom can form stable bonds with oxygen-containing functional groups, leading to the formation of siloxane linkages. These linkages are crucial in the formation of cross-linked networks in materials and in the modification of surfaces for various applications.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(Triethoxysilyl)-2-norbornene
- 5-(Trimethoxysilyl)-2-norbornene
- 5-(Triethoxysilyl)-bicyclo[2.2.1]hept-2-ene
Uniqueness
Silane, bicyclo[2.2.1]hept-5-en-2-yltrimethyl- is unique due to its specific combination of a norbornene moiety and a triethoxysilyl group. This combination imparts distinct chemical reactivity and stability, making it suitable for a wide range of applications. Its ability to undergo various chemical transformations and form stable siloxane linkages sets it apart from other similar compounds.
Propiedades
Número CAS |
17985-13-6 |
|---|---|
Fórmula molecular |
C10H18Si |
Peso molecular |
166.33 g/mol |
Nombre IUPAC |
2-bicyclo[2.2.1]hept-5-enyl(trimethyl)silane |
InChI |
InChI=1S/C10H18Si/c1-11(2,3)10-7-8-4-5-9(10)6-8/h4-5,8-10H,6-7H2,1-3H3 |
Clave InChI |
KVYAQQCJQHSQOE-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C1CC2CC1C=C2 |
Números CAS relacionados |
131853-82-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


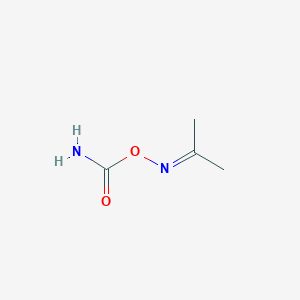
![3-Oxatricyclo[4.3.1.02,4]decane](/img/structure/B14718941.png)
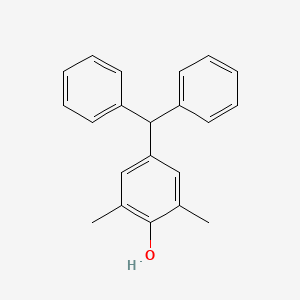
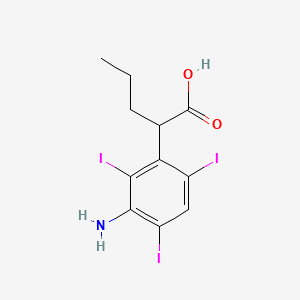
![2-Methyl-4-phenyl-5h-chromeno[2,3-d]pyrimidine](/img/structure/B14718959.png)
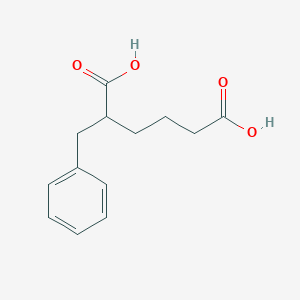
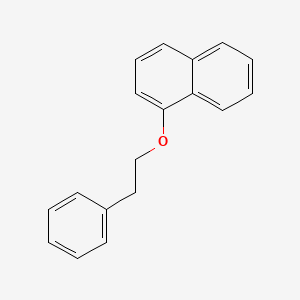




![3,7-Dithiatricyclo[3.3.2.01,5]decane](/img/structure/B14718983.png)
![1H-Pyrazolo[3,4-b]quinoxaline, 1,3-diphenyl-](/img/structure/B14718986.png)

